molecular formula C14H27NO2S B13215094 tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate

Cat. No.: B13215094
M. Wt: 273.44 g/mol
InChI Key: VZWRDYXECVARME-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hexyl chain, and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl derivative that contains a prop-2-en-1-ylsulfanyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the carbamate group, to yield the corresponding amine.

    Substitution: The hexyl chain and the prop-2-en-1-ylsulfanyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets in the body. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The prop-2-en-1-ylsulfanyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate
  • tert-Butyl N-(6-aminohexyl)carbamate
  • tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate

Uniqueness

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is unique due to the presence of both a long hexyl chain and a prop-2-en-1-ylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a prodrug in medicinal chemistry further highlight its uniqueness .

Properties

Molecular Formula

C14H27NO2S

Molecular Weight

273.44 g/mol

IUPAC Name

tert-butyl N-(6-prop-2-enylsulfanylhexyl)carbamate

InChI

InChI=1S/C14H27NO2S/c1-5-11-18-12-9-7-6-8-10-15-13(16)17-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,15,16)

InChI Key

VZWRDYXECVARME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCSCC=C

Origin of Product

United States

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